Methyl 6-bromochromane-4-carboxylate
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Overview
Description
Methyl 6-bromochromane-4-carboxylate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a carboxylate group at the 4th position makes this compound unique and of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromochromane-4-carboxylate typically involves the bromination of chromane derivatives followed by esterification. One common method includes the bromination of chromane-4-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromochromane-4-carboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromochromane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-aminomethylchromane-4-carboxylate or 6-thiomethylchromane-4-carboxylate.
Oxidation: Formation of 6-bromo-4-oxochromane.
Reduction: Formation of 6-bromochromane-4-methanol.
Scientific Research Applications
Methyl 6-bromochromane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 6-bromochromane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Methyl 6-bromochroman-2-carboxylate: Similar structure but with the carboxylate group at the 2nd position.
Methyl 6-chlorochromane-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluorochromane-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Methyl 6-bromochromane-4-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-4-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)8-4-5-15-10-3-2-7(12)6-9(8)10/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
HKHLTIGAKSQKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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